![molecular formula C15H16OTe B15210260 2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane CAS No. 113345-03-2](/img/structure/B15210260.png)
2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran is a compound belonging to the class of organotellurium compounds It features a tetrahydrofuran ring substituted with a naphthalen-2-yltellanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran typically involves the reaction of naphthalen-2-yltellurium chloride with tetrahydrofuran in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tellurium atom is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, and amines can be used; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tellurium atom can lead to the formation of tellurium oxides, while substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran has several applications in scientific research:
Biology: The compound’s unique properties make it a potential candidate for studying biological systems, particularly in the context of tellurium’s interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given the biological activity of tellurium compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of tellurium.
Mécanisme D'action
The mechanism by which 2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran exerts its effects involves the interaction of the tellurium atom with various molecular targets. Tellurium can form strong bonds with sulfur and selenium-containing biomolecules, potentially disrupting their normal function. This interaction can affect various cellular pathways, leading to changes in cellular behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((Naphthalen-2-yltellanyl)methyl)furan: Similar structure but with a furan ring instead of tetrahydrofuran.
2-((Naphthalen-2-yltellanyl)methyl)pyrrole: Contains a pyrrole ring instead of tetrahydrofuran.
2-((Naphthalen-2-yltellanyl)methyl)thiophene: Features a thiophene ring in place of tetrahydrofuran.
Uniqueness
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran is unique due to the presence of the tetrahydrofuran ring, which imparts different chemical and physical properties compared to its analogs. The tetrahydrofuran ring provides greater stability and solubility in various solvents, making it more versatile for different applications.
Propriétés
Numéro CAS |
113345-03-2 |
|---|---|
Formule moléculaire |
C15H16OTe |
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
2-(naphthalen-2-yltellanylmethyl)oxolane |
InChI |
InChI=1S/C15H16OTe/c1-2-5-13-10-15(8-7-12(13)4-1)17-11-14-6-3-9-16-14/h1-2,4-5,7-8,10,14H,3,6,9,11H2 |
Clé InChI |
GGYYJAQPXLWWKE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C[Te]C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



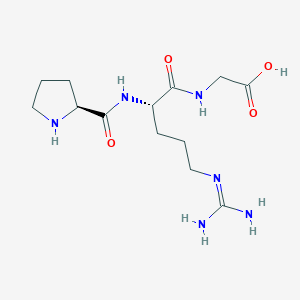
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
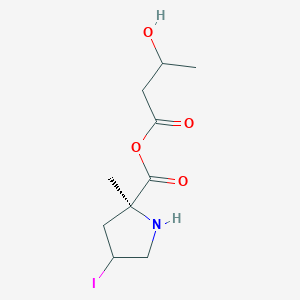

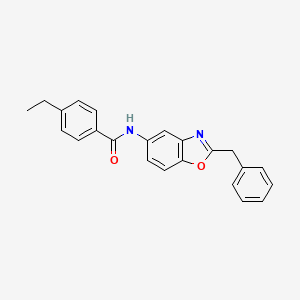
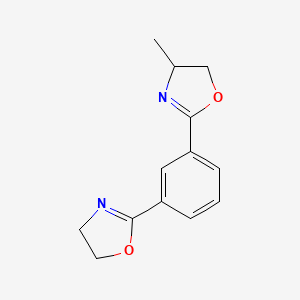

![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
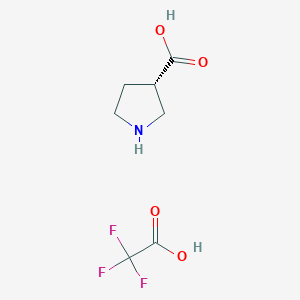
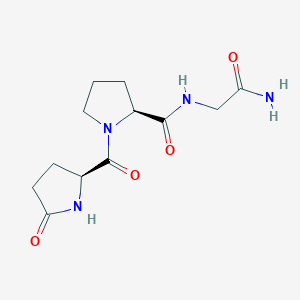
![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
